molecular formula C10H15NO4 B3037832 Dimethyl 2-(3-(dimethylamino)allylidene)malonate CAS No. 63478-08-0

Dimethyl 2-(3-(dimethylamino)allylidene)malonate

Cat. No.: B3037832
CAS No.: 63478-08-0
M. Wt: 213.23 g/mol
InChI Key: WMQKUULYWCSUGA-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(3-(dimethylamino)allylidene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a dimethylamino group and an allylidene group attached to the malonate core

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-(dimethylamino)allylidene)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted malonates.

Scientific Research Applications

Dimethyl 2-(3-(dimethylamino)allylidene)malonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl 2-(3-(dimethylamino)allylidene)malonate involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(3-(dimethylamino)allylidene)malonate is unique due to the presence of the dimethylamino and allylidene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique features.

Properties

IUPAC Name

dimethyl 2-[(E)-3-(dimethylamino)prop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-11(2)7-5-6-8(9(12)14-3)10(13)15-4/h5-7H,1-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQKUULYWCSUGA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C=C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-(3-(dimethylamino)allylidene)malonate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-(3-(dimethylamino)allylidene)malonate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2-(3-(dimethylamino)allylidene)malonate
Reactant of Route 4
Dimethyl 2-(3-(dimethylamino)allylidene)malonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl 2-(3-(dimethylamino)allylidene)malonate
Reactant of Route 6
Dimethyl 2-(3-(dimethylamino)allylidene)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.